molecular formula C6H10O4 B150995 Methyl 4-methoxyacetoacetate CAS No. 41051-15-4

Methyl 4-methoxyacetoacetate

Cat. No.: B150995
CAS No.: 41051-15-4
M. Wt: 146.14 g/mol
InChI Key: QGBPKJFJAVDUNC-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-methoxyacetoacetate can be synthesized from 4-chloroacetoacetic acid methyl ester via a substitution reaction with methanol in the presence of sodium hydride and potassium methoxide. The reaction yields organic salts, which are then acidified and decolorized to obtain the final product . Another method involves the use of a continuous tubular reactor, where the reaction time is 5-30 minutes, the solvent is one or more of methanol, acetonitrile, tetrahydrofuran, dioxane, and N,N-dimethylformamide, and the reaction temperature is 60-120°C .

Industrial Production Methods: In industrial settings, the preparation of this compound involves adding tetrahydrofuran into a reaction kettle, introducing inert gas, and setting the internal temperature to 15-25°C. Industrial sodium hydride and a metal alkaline compound are added under stirring, followed by the addition of tetrahydrofuran. The mixed liquid of methanol and methyl-4-chloroacetoacetate is added dropwise at a temperature below 20°C, and the reaction continues for 4-6 hours. The temperature is then raised to 20-25°C for an additional 4-15 hours. After the reaction is complete, the system temperature is reduced to 6-10°C, and hydrochloric acid solution is added to adjust the pH to 5-7. The product is obtained through wiped-film molecular distillation .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methoxyacetoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

  • Methyl acetoacetate
  • Ethyl acetoacetate
  • Methyl 4-chloroacetoacetate
  • Butanoic acid, 4-methoxy-3-oxo-, methyl ester

Comparison: Methyl 4-methoxyacetoacetate is unique due to its methoxy group, which provides distinct reactivity compared to other acetoacetate derivatives. This uniqueness makes it valuable in specific synthetic applications where the methoxy group is required .

Properties

IUPAC Name

methyl 4-methoxy-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-9-4-5(7)3-6(8)10-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBPKJFJAVDUNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068273
Record name Methyl 4-methoxyacetoacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41051-15-4
Record name Methyl 4-methoxyacetoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41051-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 4-methoxy-3-oxo-, methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 4-methoxy-3-oxo-, methyl ester
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Record name Methyl 4-methoxyacetoacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-methoxy-3-oxobutyrate
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Synthesis routes and methods I

Procedure details

113.4 g (2.1 mmol) of sodium methylate are suspended in 150 ml of acetonitrile. 150.5 g (1 mol) of methyl 4-chloroacetoacetate are thereupon allowed to flow in within 5 minutes. The temperature rises, but it is held at 68°-70° C. by cooling. The mixture is subsequently stirred at 70° C. for a further 25 minutes. The reaction mixture is poured into a solution of 350 ml of distilled water and 9 g of acetic acid and held at a pH value of 6-7 by the addition of a total of 83 ml of 32% hydrochloric acid. The organic layer is separated in a separating funnel and the aqueous layer is extracted 3 times with 200 ml of acetonitrile each time. The combined organic phases are dried over magnesium sulphate and concentrated on a rotary evaporator. The crude product distils at 55°-57° C./0.6 mbar. There are obtained 132.34 g (90.6 %) of methyl 4-methoxy-acetoacetate.
Name
sodium methylate
Quantity
113.4 g
Type
reactant
Reaction Step One
Quantity
150.5 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
reactant
Reaction Step Three
Quantity
9 g
Type
solvent
Reaction Step Three
Quantity
83 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

77.4 g of sodium methylate, 97 percent, was suspended in 100 g of acetonitrile at ambient temperature. To this well-stirred suspension, 101.9 g of 97.5 percent 4-chloroacetoacetic acid methyl ester was added by drops through a drip funnel with a drop counter over a 5 to 6 minute period under N2 atmosphere. The temperature rose and was kept by means of cooling at 68° to 70° C. As soon as the heat development slackened, the cooling water was turned off and the reaction mass was heated with 70° C. hot water. This pastelike, mustard-yellow reaction mixture continued to be stirred at 70° C. for 24 to 25 minutes and, with stirring, was then slowly introduced into a solution of 6 g of glacial acetic acid and 215 g of water cooled in an ice bath. At the same time, 37.4 percent hydrochloric acid was introduced drop by drop from a burette. At the same time, the pH was measured by means of a glass electrode and kept between 4.5 and 8 by adjusting the addition rate of the reaction mixture and/or HCl. At the end of the neutralization, the pH was 6.1±0.1. For the neutralization, 56.4 ml of hydrochloric acid were used (37.4 percent) and the temperature was kept at 30° to 35° C. The neutralized mixture was put into a separating funnel. After standing a short time, the resultant layers were separated. The aqueous layer was extracted once with 200 ml and then twice each time with 100 ml of acetonitrile. The united organic phases were concentrated in a rotary evaporator at 30° to 35° C. and ≃20 torr up to a constant weight. The solvent evaporated off was regenerated and used with the next batch. The raw product was distilled at 0.5 to 1.5 torr/90° C. 4-methoxyacetoacetic acid methyl ester was obtained in a yield of 91.7 percent, based on the amount of chloroester used. The purity of the product was 98.8 percent.
Name
sodium methylate
Quantity
77.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
101.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
56.4 mL
Type
reactant
Reaction Step Six
Quantity
100 g
Type
solvent
Reaction Step Seven
Name
Quantity
215 g
Type
solvent
Reaction Step Eight
Quantity
6 g
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Synthesis routes and methods III

Procedure details

In a 2 liter four-necked flask were charged 88.0 g (2.2 mol) of 60% sodium hydride and 753 ml of tetrahydrofuran in a nitrogen stream, and a mixture of 150.6 g (1.0 mmol) of methyl 4-chloro-3-oxo-butyrate and 35.2 g (1.1 mol) of methanol was added thereto dropwise at room temperature (22 to 24° C.). After the addition, the mixture was stirred at room temperature (22 to 24° C.) for 1 hour. The reaction mixture was cooled with ice, and 600 ml (1.2 mol) of 2N hydrochloric acid was added dropwise. The tetrahydrofuran was recovered from the reaction mixture, and 400 ml of toluene was added to the residue. The aqueous phase was extracted with three 200 ml portions of toluene. The organic phase was washed with a 5% sodium chloride aqueous solution, and the solvent was evaporated under reduced pressure. The residue was distilled under reduce pressure (boiling point: 90° C./1000 Pa) to give 107.7 g (74%) of methyl 4-methoxy-3-oxobutyrate as liquid.
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
753 mL
Type
solvent
Reaction Step One
Quantity
150.6 g
Type
reactant
Reaction Step Two
Quantity
35.2 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-methoxyacetoacetate
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Customer
Q & A

Q1: What makes Methyl 4-methoxyacetoacetate so useful in synthesis, particularly for natural flavor compounds?

A: this compound is a β-keto ester, which means it has a ketone and an ester group separated by one carbon. This structure makes it susceptible to alkylation reactions at the carbon flanked by both groups, allowing for the introduction of various substituents. [, ] This versatility is exemplified in its use for synthesizing cyclic α-diones, a class of compounds found in natural flavors. For example, it serves as a precursor to corylone, a key flavor ingredient. [, ] Researchers have successfully alkylated this compound with α-chloro-ketones, followed by cyclization, hydrolysis, and decarboxylation, to achieve this synthesis. [, ]

Q2: Can you provide a specific example where this compound enables access to complex structures?

A: Absolutely! Researchers have leveraged this compound in the synthesis of phaseolinic acids, a group of natural products. [] They utilized the zinc carbenoid-mediated tandem chain extension-aldol reaction to generate hemiacetals from this compound, followed by a ceric ammonium nitrate-mediated oxidative cleavage to yield the desired phaseolinic acid structures. [] This example showcases the compound's utility in accessing complex molecules via multi-step synthesis.

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